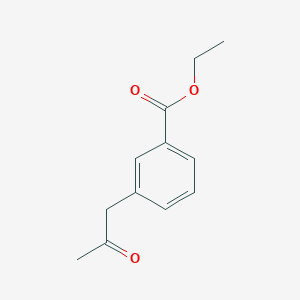

Ethyl 3-(2-oxopropyl)benzoate

CAS No.: 73013-49-7

Cat. No.: VC2303202

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73013-49-7 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | ethyl 3-(2-oxopropyl)benzoate |

| Standard InChI | InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 |

| Standard InChI Key | XUCARBXWGUJVRR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC(=C1)CC(=O)C |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CC(=O)C |

Introduction

Chemical Identity and Basic Properties

Ethyl 3-(2-oxopropyl)benzoate is an aromatic ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. The compound possesses CAS Registry Number 73013-49-7 and is characterized by its light yellow oil appearance at room temperature . The structure consists of a benzene ring with an ethyl ester group and a 2-oxopropyl substituent at position 3, creating a meta-substituted benzoate derivative.

The compound contains three oxygen atoms: one in the ketone group of the 2-oxopropyl substituent and two in the ester functionality. These functional groups contribute to its reactivity profile and its applications in organic synthesis.

Physical and Chemical Properties

Physical Characteristics

Ethyl 3-(2-oxopropyl)benzoate presents as a light yellow oil with the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Physical Form | Light yellow oil | |

| Purity (Commercial) | 97% | |

| IUPAC Name | ethyl 3-(2-oxopropyl)benzoate |

Structural Identifiers

The compound can be identified through various chemical notation systems:

| Identifier Type | Value | Source |

|---|---|---|

| InChI | 1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 | |

| InChI Key | XUCARBXWGUJVRR-UHFFFAOYSA-N |

Spectroscopic Properties

While specific spectroscopic data for ethyl 3-(2-oxopropyl)benzoate is limited in the provided sources, inferences can be made based on similar compounds. Key spectroscopic features would likely include:

-

¹H NMR signals: Characteristic signals for aromatic protons (δ ~7.3-8.0 ppm), ethyl ester protons (ethyl CH₂ at δ ~4.3 ppm, CH₃ at δ ~1.3 ppm), and 2-oxopropyl methylene and methyl groups (CH₂ at δ ~3.8 ppm, CH₃ at δ ~2.2 ppm).

-

¹³C NMR signals: Carbonyl carbons of both ketone and ester groups would appear at approximately δ 205 ppm and δ 166 ppm, respectively.

-

IR spectroscopy: Characteristic absorptions for ester C=O stretch (~1720 cm⁻¹) and ketone C=O stretch (~1700 cm⁻¹).

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic approaches can be employed to produce ethyl 3-(2-oxopropyl)benzoate:

-

Esterification of 3-(2-oxopropyl)benzoic acid: Direct esterification with ethanol under acidic catalysis provides a straightforward route to the target compound.

-

Friedel-Crafts acylation: Starting from ethyl 3-methylbenzoate, acylation followed by oxidation of the methyl group can yield the desired product.

-

Palladium-catalyzed coupling reactions: Cross-coupling of appropriately substituted aromatic compounds can provide the desired substitution pattern.

Optimization Parameters

For efficient synthesis of ethyl 3-(2-oxopropyl)benzoate, several critical parameters require careful control:

| Parameter | Optimal Conditions | Effect on Synthesis |

|---|---|---|

| Temperature | 60-80°C | Balances reaction rate and product stability |

| Catalyst | Acid catalysts (H₂SO₄, p-toluenesulfonic acid) | Facilitates esterification reaction |

| Solvent | Dichloromethane/Toluene | Provides suitable medium for reactivity |

| Reaction Time | 12-24 hours | Ensures complete conversion |

| Purification | Column chromatography | Removes byproducts and starting materials |

Chemical Reactions and Reactivity

Hydrolysis Reactions

Ethyl 3-(2-oxopropyl)benzoate undergoes hydrolysis under acidic or basic conditions, similar to other benzoate esters. The reactivity follows typical ester hydrolysis mechanisms:

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Acid-catalyzed hydrolysis (H₂SO₄, HCl, reflux) | 3-(2-oxopropyl)benzoic acid + ethanol | Protonation of carbonyl followed by nucleophilic attack |

| Base-catalyzed hydrolysis (NaOH, KOH in H₂O/EtOH) | Sodium/Potassium 3-(2-oxopropyl)benzoate + ethanol | Direct nucleophilic attack by hydroxide ion |

Reduction Reactions

The compound contains two reducible groups—the ketone moiety and the ester functionality—which can be selectively reduced:

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 0-25°C | Ethyl 3-(2-hydroxypropyl)benzoate | Selective for ketone |

| LiAlH₄ | THF, reflux | 3-(2-hydroxypropyl)benzyl alcohol | Reduces both ketone and ester |

| DIBAL-H (controlled) | Toluene, -78°C | 3-(2-oxopropyl)benzaldehyde | Partial reduction of ester |

Functional Group Transformations

The ketone group in the 2-oxopropyl moiety participates in various reactions:

-

Condensation reactions: With amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes.

-

Aldol condensations: The methyl ketone serves as an enolizable substrate for aldol reactions.

-

Wittig reactions: Transformation of the ketone to alkenes using phosphonium ylides.

Applications in Organic Synthesis

As a Synthetic Intermediate

Ethyl 3-(2-oxopropyl)benzoate serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its utility stems from the presence of two reactive functional groups that can be independently modified:

-

Scaffold for heterocyclic synthesis: The 2-oxopropyl group can participate in cyclization reactions to form heterocycles.

-

Precursor for bifunctional molecules: Selective transformations of either the ester or ketone group allow for asymmetric functionalization.

Medicinal Chemistry Applications

The basic structure of ethyl 3-(2-oxopropyl)benzoate appears in various bioactive compounds and pharmaceutical intermediates:

-

Anti-inflammatory agents: The meta-substituted benzoate pattern appears in several non-steroidal anti-inflammatory compounds.

-

Enzyme inhibitors: Derivatives have been explored for their potential enzyme inhibitory activities.

-

Structural analogs: Related compounds show potential as inhibitors of specific biochemical pathways.

Comparison with Structural Analogs

Positional Isomers

Ethyl 3-(2-oxopropyl)benzoate has several positional isomers with distinct properties:

Structure-Activity Relationships

The precise positioning of functional groups significantly impacts reactivity and potential biological activity:

-

Ortho-substitution (2-position): Provides potential for intramolecular hydrogen bonding or chelation effects.

-

Meta-substitution (3-position): Offers a balance between electronic effects without steric hindrance.

-

Para-substitution (4-position): Maximizes conjugation effects through the aromatic system.

Analytical Methods

Chromatographic Analysis

For the analysis and purification of ethyl 3-(2-oxopropyl)benzoate, several chromatographic techniques are applicable:

-

HPLC Analysis: Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases (typically 60:40) and UV detection at 254 nm provides effective separation from related compounds.

-

TLC Systems: Silica gel plates with hexane/ethyl acetate gradients (typically 7:3 ratio) give Rf values around 0.4 for effective monitoring of reactions.

-

Column Chromatography: Silica gel with dichloromethane as the eluting solvent has been reported as an effective purification method.

Spectroscopic Identification

Definitive identification typically employs a combination of spectroscopic techniques:

-

NMR Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the aromatic, ester, and ketone moieties.

-

Mass Spectrometry: Expected molecular ion peak at m/z 206, with fragmentation patterns showing loss of ethoxy (m/z 161) and subsequent fragmentations.

-

IR Spectroscopy: Characteristic absorptions for the ester and ketone carbonyl groups provide functional group confirmation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume